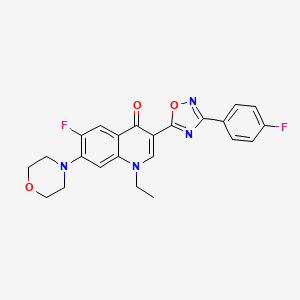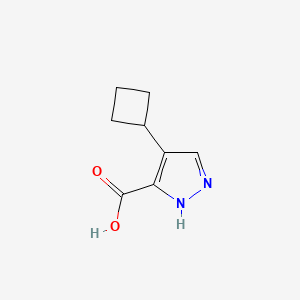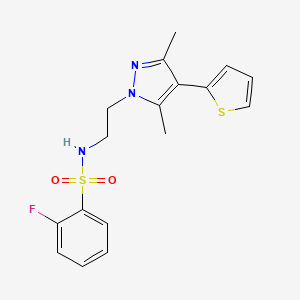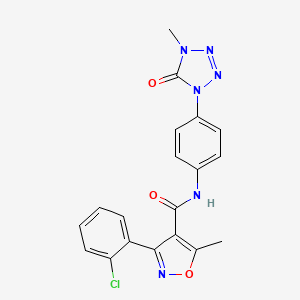![molecular formula C16H21NO4 B2610407 4-[(Furan-2-ylmethyl)-carbamoyl]-1,2,2-trimethyl-spiro[2.3]hexane-1-carboxylic acid CAS No. 352452-38-1](/img/structure/B2610407.png)
4-[(Furan-2-ylmethyl)-carbamoyl]-1,2,2-trimethyl-spiro[2.3]hexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Furan-2-ylmethyl)-carbamoyl]-1,2,2-trimethyl-spiro[2.3]hexane-1-carboxylic acid is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.347. The purity is usually 95%.
BenchChem offers high-quality 4-[(Furan-2-ylmethyl)-carbamoyl]-1,2,2-trimethyl-spiro[2.3]hexane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(Furan-2-ylmethyl)-carbamoyl]-1,2,2-trimethyl-spiro[2.3]hexane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Properties
Research into compounds with structural similarities to 4-[(Furan-2-ylmethyl)-carbamoyl]-1,2,2-trimethyl-spiro[2.3]hexane-1-carboxylic acid, such as various 3H-Spiro[1-benzofuran-2,1’-cyclohexane] derivatives, reveals their potential antibacterial properties. A study highlighted the isolation of new compounds from Heliotropium filifolium with demonstrated activity against Gram-positive bacteria, suggesting a structure-activity relationship where lipophilicity plays a crucial role in antimicrobial efficacy (Urzúa, Echeverría, Rezende, & Wilkens, 2008).
Synthesis of Non-Natural Amino Acids
Significant efforts have been made in synthesizing non-natural amino acids for their potential application in medicinal chemistry and drug design. One approach includes the synthesis of conformationally rigid spiro-linked amino acids, which are analogues of glutamic acid and lysine. These efforts demonstrate the versatility of spiro compounds in designing molecules with specific biological activities (Yashin, Tikhomirova, Sedenkova, Vasilenko, Grishin, Kuznetsova, & Averina, 2019).
Development of GABAergic Modulators
Another area of interest is the development of compounds that can modulate GABAergic cascades in the central nervous system. The synthesis of new spiro[2.3]hexane amino acids, serving as conformationally restricted analogs of γ-aminobutyric acid, underscores the potential of these compounds in neuroscience research. Such compounds could pave the way for novel treatments for neurological disorders (Yashin, Averina, Vasilenko, Grishin, Osolodkin, Palyulin, Kuznetsova, & Zefirov, 2017).
Synthetic Methodologies
The field also explores innovative synthetic methodologies for creating spiro compounds. For instance, the development of a one-pot, three-component reaction to synthesize spiro[furan-2,1'-isoindolin]-3'-ones demonstrates the advancement in synthetic chemistry. This method allows for the formation of complex spiro-cyclic compounds in moderate to good yields, showcasing the potential for generating diverse molecular architectures for various applications (Shit, Bora, Sahu, & Saikia, 2022).
Furan Derivatives in Drug Design
Lastly, the isolation of novel furan derivatives from mangrove-derived endophytic fungi illustrates the natural occurrence and synthetic potential of furan compounds. These derivatives offer a basis for drug discovery and development, highlighting the role of natural products in medicinal chemistry (Chen, Wang, Chen, Guo, Wang, Dai, & Mei, 2017).
Propiedades
IUPAC Name |
6-(furan-2-ylmethylcarbamoyl)-1,1,2-trimethylspiro[2.3]hexane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-14(2)15(3,13(19)20)16(14)7-6-11(16)12(18)17-9-10-5-4-8-21-10/h4-5,8,11H,6-7,9H2,1-3H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDHCCFJXBEINY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C12CCC2C(=O)NCC3=CC=CO3)(C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Furan-2-ylmethyl)-carbamoyl]-1,2,2-trimethyl-spiro[2.3]hexane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-((2-Azabicyclo[2.2.1]heptan-2-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride](/img/structure/B2610331.png)

![Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-2-chloro-, ethyl ester](/img/structure/B2610335.png)


![2-(3,4-diethoxyphenyl)-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2610340.png)

![3-cyano-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2610343.png)


